molecular formula C9H12ClNO2 B3149710 4-[(Methylamino)methyl]benzoic acid hydrochloride CAS No. 67688-73-7

4-[(Methylamino)methyl]benzoic acid hydrochloride

Cat. No.: B3149710
CAS No.: 67688-73-7
M. Wt: 201.65 g/mol
InChI Key: PUCDEISRIQQPFA-UHFFFAOYSA-N
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Description

The study of 4-[(Methylamino)methyl]benzoic acid hydrochloride is situated within the broader investigation of benzoic acid and its derivatives, a class of compounds with significant theoretical and practical importance in chemistry.

This compound belongs to the family of aminobenzoic acids, which are characterized by a benzene (B151609) ring substituted with both a carboxylic acid and an amino group. Benzoic acid itself is the simplest aromatic carboxylic acid and serves as a parent structure for a vast array of derivatives. echemi.com These derivatives are found in nature and are synthesized for a wide range of applications, including as food preservatives and as precursors in the production of various chemicals. echemi.com The addition of a methylamino methyl group at the para position of the benzoic acid core and its subsequent conversion to a hydrochloride salt imparts specific chemical properties that distinguish it from other benzoic acid derivatives.

The molecular structure of this compound is key to its chemical behavior. The molecule can be deconstructed into three primary functional components: the benzene ring, the carboxylic acid group (-COOH), and the methylamino methyl hydrochloride group (-CH₂NHCH₃·HCl).

The benzene ring provides a rigid, aromatic scaffold. The carboxylic acid group is a planar arrangement of atoms that can participate in hydrogen bonding and acts as a proton donor. The methylamino methyl group introduces a basic nitrogen atom, which is protonated in the hydrochloride salt form. This protonation increases the compound's polarity and water solubility compared to its free base form. The spatial arrangement of these groups influences the molecule's reactivity, intermolecular interactions, and potential biological activity.

Table 1: Key Structural Features of this compound

Feature Description
Aromatic Core Phenyl group providing a stable structural backbone.
Carboxylic Acid -COOH group, acidic in nature and capable of forming salts and esters.
Amino Group -NH(CH₃) group, which is basic and is protonated in the hydrochloride salt.
Methylene (B1212753) Bridge -CH₂- group linking the amino group to the aromatic ring.

| Hydrochloride Salt | The presence of HCl, which protonates the amino group, enhancing solubility in polar solvents. |

Academic research on this compound is often integrated within broader studies of aminobenzoic acids and their applications. While specific research focusing solely on this hydrochloride salt is not extensively documented in publicly available literature, the trajectories for related compounds suggest its potential areas of investigation.

Research into aminobenzoic acid derivatives frequently explores their utility as building blocks in organic synthesis. For instance, the non-hydrochloride form, 4-(Methylamino)benzoic acid, is recognized as an important intermediate in the production of pharmaceuticals, dyes, and preservatives. echemi.com It is also utilized in peptide synthesis. sigmaaldrich.com Academic inquiry would likely focus on leveraging the unique reactivity of the functional groups in this compound for the synthesis of novel and complex molecules. The hydrochloride salt form can be particularly useful in reactions where a water-soluble starting material is advantageous.

The structural motifs present in this compound give it relevance across multiple disciplines within the chemical sciences.

In medicinal chemistry , aminobenzoic acid scaffolds are of significant interest. For example, derivatives of para-aminobenzoic acid (PABA) have been investigated for a variety of therapeutic applications. The presence of both acidic and basic centers in this compound allows for diverse interactions with biological targets.

In materials science , benzoic acid derivatives are used in the synthesis of polymers and metal-organic frameworks (MOFs). The ability of the carboxylic acid and amino groups to coordinate with metal ions or participate in polymerization reactions makes this compound a potential candidate for the development of new materials with tailored properties. The hydrochloride form, with its enhanced solubility, could be particularly useful in solution-based material synthesis processes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylaminomethyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-10-6-7-2-4-8(5-3-7)9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCDEISRIQQPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67688-73-7
Record name Benzoic acid, 4-[(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67688-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Reaction Pathways for 4 Methylamino Methyl Benzoic Acid Hydrochloride

Established Synthetic Routes and Mechanistic Investigations

The primary synthetic strategies involve building the core structure from precursors like 4-formylbenzoic acid or 4-aminobenzoic acid, followed by specific reactions to install the required functional groups.

Synthesis of Key Intermediates (e.g., 4-(aminomethyl)benzoic acid derivatives)

A crucial intermediate in the synthesis is 4-(aminomethyl)benzoic acid. Several methods have been established for its preparation. One common starting material is 4-formylbenzoic acid or its esters. google.com A patented method describes the reaction of 4-carboxylbenzaldehyde with hydroxylamine (B1172632) to form 4-carboxylbenzaldehyde oxime. This oxime is then subjected to catalytic reduction using hydrogen in a sodium hydroxide (B78521) solution to yield 4-aminomethylbenzoic acid. google.com

Another approach involves the reductive amination of 4-formylbenzoic acid. In a documented synthesis, this was achieved using aqueous ammonia (B1221849) and a Ruthenium-on-carbon (Ru-C) catalyst under hydrogen pressure at elevated temperatures (150-160 °C), resulting in a high yield of 93.6% for 4-aminomethylbenzoic acid. chemicalbook.com The bifunctional nature of 4-(aminomethyl)benzoic acid, containing both a carboxyl and an aminomethyl group, makes it a versatile building block for more complex molecules. nbinno.com

Table 1: Comparison of Synthetic Routes to 4-(aminomethyl)benzoic acid

Starting Material Key Reagents/Catalysts Reaction Steps Reported Yield Source
4-Carboxylbenzaldehyde Hydroxylamine, H₂, Catalyst Oximation followed by Catalytic Reduction 62.9% (for hydrochloride salt) google.com
4-Formylbenzoic Acid Aqueous NH₃, 5% Ru-C, H₂ Reductive Amination 93.6% chemicalbook.com
4-Aminobenzoic Acid Hydroxymethylphthalimide Regioselective Amidomethylation 63% (overall, for derivative) researchgate.net

Reductive Amination Strategies for the Methylamino Group

Reductive amination is a cornerstone technique for converting a carbonyl group into an amine. wikipedia.org In the context of synthesizing 4-[(Methylamino)methyl]benzoic acid, this process typically involves the reaction of a carbonyl precursor, such as 4-formylbenzoic acid, with methylamine (B109427). This reaction first forms an intermediate imine (a compound containing a carbon-nitrogen double bond), which is then reduced to the final secondary amine. wikipedia.orgyoutube.com

The choice of reducing agent is critical for the success of this step. Several hydride reducing agents are commonly employed:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A mild and effective reagent often used in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comresearchgate.net

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful for one-pot reactions because it selectively reduces the imine intermediate in the presence of the starting aldehyde or ketone. commonorganicchemistry.commasterorganicchemistry.com It is not sensitive to water and is often used in methanol (B129727). commonorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) : A stronger reducing agent that can also reduce the initial carbonyl group. Therefore, it is typically added only after the imine has been fully formed in a stepwise procedure. commonorganicchemistry.commasterorganicchemistry.com

Direct catalytic hydrogenation using platinum, palladium, or nickel catalysts is another viable method for the reduction of the imine intermediate. wikipedia.org

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Solvents Key Characteristics Source(s)
Sodium triacetoxyborohydride STAB / NaBH(OAc)₃ DCE, DCM, THF, Dioxane Water-sensitive, not compatible with methanol. commonorganicchemistry.com
Sodium cyanoborohydride NaCNBH₃ Methanol Not water-sensitive, selective for imines over carbonyls. commonorganicchemistry.commasterorganicchemistry.com
Sodium borohydride NaBH₄ Methanol, Ethanol (B145695) Can reduce aldehydes/ketones; added after imine formation. commonorganicchemistry.com

Formation and Stability of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the synthesized free base, 4-[(Methylamino)methyl]benzoic acid, with hydrochloric acid. In one described procedure, after the primary synthesis and workup, the pH of an aqueous solution of the product is carefully adjusted to 4.5 using 10% hydrochloric acid. google.com This protonates the amine group, leading to the precipitation of the solid hydrochloride salt. google.com The resulting solid can then be purified by crystallization, for example, from a methanol/water mixture, to yield a product with high purity (99.9%). google.com

Hydrochloride salts of amines are generally stable, crystalline solids with higher melting points and better solubility in water compared to their free base counterparts. The reported melting point for 4-aminomethylbenzoic acid hydrochloride is 282–285 °C, indicating significant thermal stability. google.com The free base, 4-(methylamino)benzoic acid, is noted as being stable under normal conditions but is incompatible with strong oxidizing agents. fishersci.com

Optimization of Synthesis Parameters

To improve the efficiency and viability of the synthesis for industrial or large-scale laboratory applications, optimization of reaction parameters is crucial. This involves fine-tuning conditions to maximize yield and understanding the role of catalysts to control reaction rates.

Reaction Conditions and Yield Enhancement

For the reductive amination step, yields can be improved by using Lewis acids such as titanium(IV) isopropoxide [Ti(i-PrO)₄] or zinc chloride (ZnCl₂) to activate less reactive substrates. commonorganicchemistry.commasterorganicchemistry.com In cases where dialkylation is a potential side reaction, a stepwise procedure—involving the formation of the imine first, followed by its reduction—can enhance the yield of the desired mono-alkylated product. organic-chemistry.org The choice of solvent can also be critical; successful reductive aminations have been carried out in methanol, water, and even under solvent-free conditions, depending on the specific reagents used. organic-chemistry.org

Catalyst Systems and Reaction Kinetics

Catalysts are essential for accelerating reaction rates and enabling transformations under milder conditions. In the synthesis of the intermediates, transition metal catalysts are prominent.

Ruthenium-on-carbon (Ru-C) : A 5% Ru-C catalyst has been effectively used for the synthesis of 4-aminomethylbenzoic acid from 4-formylbenzoic acid. chemicalbook.com

Palladium, Platinum, Nickel : These metals are standard catalysts for direct reductive amination via catalytic hydrogenation. wikipedia.org Nickel nanoparticles, in particular, have been shown to catalyze the reductive amination of aldehydes using isopropanol (B130326) as a hydrogen source. organic-chemistry.org

Lewis Acids : As mentioned, Lewis acids like titanium(IV) isopropoxide can be used as co-catalysts to accelerate the initial formation of the imine intermediate from the carbonyl compound and the amine. masterorganicchemistry.com

The kinetics of these reactions are influenced by temperature, pressure, and catalyst loading. The 9-hour reaction time at 150-160 °C for the Ru-C catalyzed synthesis of the intermediate indicates that significant energy input and time are required for this specific transformation. chemicalbook.com The development of more active catalyst systems aims to reduce these requirements, thereby lowering costs and improving process efficiency.

Table 3: Catalyst Systems in the Synthesis of 4-[(Methylamino)methyl]benzoic Acid and its Precursors

Catalyst Reaction Step Purpose Source(s)
5% Ruthenium on Carbon (Ru-C) Synthesis of 4-(aminomethyl)benzoic acid Catalytic Hydrogenation chemicalbook.com
Platinum (Pt), Palladium (Pd), Nickel (Ni) Reductive Amination Catalytic Hydrogenation of Imine wikipedia.org
Nickel Nanoparticles Reductive Amination Transfer Hydrogenation organic-chemistry.org
Titanium(IV) isopropoxide (Ti(OiPr)₄) Reductive Amination Lewis Acid; Activates Carbonyl Group masterorganicchemistry.com
Boric Acid Reductive Amination Activation of Reducing Agent organic-chemistry.org

Solvent Effects and Reaction Selectivity

The synthesis of 4-[(Methylamino)methyl]benzoic acid hydrochloride, often achieved through the reductive amination of 4-formylbenzoic acid with methylamine, is highly dependent on the choice of solvent and reducing agent. This combination dictates reaction efficiency, selectivity, and the profile of impurities. The primary challenge in this synthesis is to favor the formation of the desired secondary amine over potential side reactions, such as the reduction of the starting aldehyde to an alcohol or the over-alkylation of the product to a tertiary amine. organic-chemistry.orgharvard.edu

The reaction proceeds via an intermediate imine or iminium ion, which is then reduced. The solvent must be compatible with both the imine formation step and the reducing agent. harvard.edu Polar protic solvents like methanol and ethanol are commonly used, especially with reducing agents such as sodium borohydride (NaBH₄). commonorganicchemistry.com However, with NaBH₄, the reduction of the starting aldehyde can be a competitive side reaction. Therefore, the reducing agent is typically added after allowing sufficient time for imine formation. harvard.educommonorganicchemistry.com

Aprotic solvents are preferred when using more selective or moisture-sensitive reducing agents like sodium triacetoxyborohydride (NaHB(OAc)₃). commonorganicchemistry.com Dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE), and tetrahydrofuran (THF) are common choices for reactions with NaHB(OAc)₃, which is known for its mildness and high selectivity for iminium ions over carbonyls. organic-chemistry.orgcommonorganicchemistry.com The use of acetic acid as a catalyst is often employed in these systems to facilitate imine formation. harvard.edu

Reducing AgentTypical SolventsKey Characteristics & Selectivity
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Can reduce aldehydes and ketones; typically added after imine formation to improve selectivity. commonorganicchemistry.com
Sodium Cyanoborohydride (NaCNBH₃)Methanol (MeOH)Less reactive than NaBH₄ and selective for imines at controlled pH (6-7). harvard.edu Not sensitive to water. commonorganicchemistry.com
Sodium Triacetoxyborohydride (NaHB(OAc)₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and highly selective for imines over carbonyls. organic-chemistry.orgharvard.edu Often used with an acid catalyst. harvard.edu It is sensitive to water. commonorganicchemistry.com

Advanced Synthetic Techniques and Scalability Considerations

Moving from laboratory-scale synthesis to industrial production of this compound requires advanced techniques that ensure safety, efficiency, reproducibility, and scalability.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates. thieme-connect.de In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This enhanced control can lead to higher yields, improved purity, and safer operation, particularly for reactions that are highly exothermic or involve unstable intermediates. thieme-connect.de

For the synthesis of this compound, a flow process could be designed where streams of 4-formylbenzoic acid and methylamine are first mixed in a reactor to form the imine intermediate. This stream would then converge with a stream of a reducing agent in a second reactor to complete the reduction. Such a "telescoped" process, where sequential reaction steps are performed without isolating intermediates, minimizes waste and reduces production time. nih.govmtak.hu The small reactor volumes inherent to flow chemistry enhance heat transfer and mitigate the risks associated with handling potentially hazardous reagents on a large scale. thieme-connect.de

Automated Synthesis Platforms

The synthesis of this compound and its derivatives can be significantly accelerated using automated synthesis platforms. These systems employ robotics and computer control to perform multi-step chemical reactions, purifications, and analyses with minimal human intervention. researchgate.netnih.gov Automation enhances throughput and reproducibility, which is crucial for creating libraries of related compounds for research and development. researchgate.net

Modern automated synthesizers can be cartridge-based, where pre-packaged reagents for specific reaction types are used, simplifying the setup process for non-specialist users. researchgate.net A synthesis protocol for the target compound could be programmed into the system, which would then automatically manage the dispensing of reagents, control reaction conditions, and perform in-line monitoring to track progress. Following the reaction, the platform could also automate the work-up and purification steps, for example, through integrated liquid-liquid extraction and chromatography modules. While these platforms have been slow to gain widespread adoption due to their complexity, recent advances are making them more accessible to discovery chemists. researchgate.net

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact. jddhs.comuniroma1.it The synthesis of this compound can be made more sustainable through several approaches.

Safer Solvents and Reagents : A key goal is to replace hazardous solvents and reagents. For example, replacing chlorinated solvents like DCM with more environmentally benign options such as ethyl acetate (B1210297) (EtOAc) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a priority. unibo.it Instead of metal hydrides like NaBH₄, which require stoichiometric amounts and careful handling, catalytic hydrogenation using molecular hydrogen (H₂) and a metal catalyst (e.g., Palladium on carbon) could be employed. This method generates water as the only byproduct, significantly improving the atom economy.

Energy Efficiency : Utilizing methods that reduce energy consumption, such as running reactions at ambient temperature or using catalysis to lower activation energies, aligns with green chemistry principles. uniroma1.it Continuous flow processes can also be more energy-efficient due to better heat integration and reduced reactor heating and cooling cycles. thieme-connect.de

Waste Reduction : The ideal synthesis minimizes waste by maximizing the incorporation of all reactant materials into the final product. One-pot procedures, where multiple reaction steps are carried out in the same vessel, reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. dntb.gov.ua For example, a one-pot reductive amination, followed by in-situ formation and precipitation of the hydrochloride salt, would be a greener approach.

Adopting these green chemistry strategies not only reduces the environmental footprint but can also lead to more efficient and cost-effective manufacturing processes. mdpi.com

Chemical Reactivity and Derivatization Strategies of 4 Methylamino Methyl Benzoic Acid Hydrochloride

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several key transformations, including esterification, amide bond formation, and reduction. These reactions provide pathways to modify the polarity, solubility, and biological activity of the parent molecule.

Esterification of the carboxylic acid moiety is a fundamental transformation, typically achieved through methods like the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. pbworks.com The reaction is an equilibrium process. tcu.edu To achieve high yields, the equilibrium must be shifted towards the product side, which can be accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation. tcu.edu Solid acid catalysts, such as titanium zirconium solid acids, have also been employed for the esterification of benzoic acid derivatives with methanol (B129727), offering a heterogeneous catalytic option. mdpi.com

AlcoholCatalystTypical ConditionsProduct
MethanolConc. H₂SO₄RefluxMethyl 4-[(Methylamino)methyl]benzoate
Ethanol (B145695)Conc. H₂SO₄RefluxEthyl 4-[(Methylamino)methyl]benzoate
n-Butanolp-Toluenesulfonic acidReflux with Dean-Stark trapButyl 4-[(Methylamino)methyl]benzoate

The formation of an amide bond is one of the most significant reactions in organic and medicinal chemistry. nih.gov Direct condensation of a carboxylic acid and an amine to form an amide is challenging and typically requires high temperatures, which can be unsuitable for complex molecules. unimi.it Therefore, the carboxylic acid is usually activated first. Common methods involve converting the carboxylic acid into a more reactive species, such as an acyl chloride, or using coupling reagents that generate a reactive intermediate in situ. nih.gov Reagents like n-propanephosphonic acid anhydride (B1165640) (T3P) in combination with a base like pyridine (B92270) can facilitate amide bond formation with low epimerization for chiral substrates. organic-chemistry.org Metal-based catalysts, such as TiCl₄, have also been reported for the direct condensation of carboxylic acids and amines, providing moderate to excellent yields. nih.gov

AmineCoupling Method/ReagentTypical ConditionsProduct Example
Ammonia (B1221849)SOCl₂ then NH₃Two steps: 1) Reflux 2) Room temp.4-[(Methylamino)methyl]benzamide
AnilineTiCl₄, Pyridine85 °CN-Phenyl-4-[(Methylamino)methyl]benzamide
Glycine methyl esterT3P, PyridineRoom temp.Methyl N-(4-[(methylamino)methyl]benzoyl)glycinate

The carboxylic acid group can be reduced to yield a primary alcohol or, under specific conditions, an aldehyde. The reduction to a primary alcohol requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily converting carboxylic acids to their corresponding primary alcohols. libretexts.org The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup to hydrolyze the intermediate aluminum salts and liberate the alcohol product. chemguide.co.uk In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not strong enough to reduce carboxylic acids or esters. libretexts.orgsavemyexams.com

The selective reduction of a carboxylic acid to an aldehyde is more difficult as aldehydes are more easily reduced than carboxylic acids. savemyexams.com This transformation is often achieved indirectly. The carboxylic acid may first be converted to a derivative such as an ester or acyl chloride, which can then be reduced to the aldehyde using specific sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. youtube.com

ReagentTypical ConditionsProduct
Lithium aluminum hydride (LiAlH₄)1) Anhydrous ether, Room temp. 2) H₂O/H⁺ workup(4-((Methylamino)methyl)phenyl)methanol
Diisobutylaluminium hydride (DIBAL-H) (on methyl ester derivative)Toluene or CH₂Cl₂, -78 °C4-((Methylamino)methyl)benzaldehyde

Reactions of the Secondary Amine Functionality

The secondary amine in 4-[(Methylamino)methyl]benzoic acid hydrochloride is a nucleophilic center that can readily undergo reactions such as acylation and alkylation, leading to the formation of amides and tertiary amines or quaternary ammonium (B1175870) salts, respectively.

Acylation of the secondary amine leads to the formation of a new amide bond, distinct from the amides formed from the carboxylic acid moiety. This reaction typically involves treating the amine with an acylating agent like an acyl chloride or an acid anhydride in the presence of a base to neutralize the HCl byproduct. This reaction is a standard method for protecting amine groups or for synthesizing more complex amide structures.

Alkylation of the secondary amine with an alkyl halide introduces an alkyl group onto the nitrogen atom, yielding a tertiary amine. The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism. Care must be taken as the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt. Reductive alkylation using an aldehyde or ketone in the presence of a reducing agent is an alternative method to form tertiary amines.

Reaction TypeReagentBase/ConditionsProduct Example
AcylationAcetyl chloridePyridine or Triethylamine4-{[Acetyl(methyl)amino]methyl}benzoic acid
AlkylationEthyl iodideK₂CO₃4-{[Ethyl(methyl)amino]methyl}benzoic acid

Quaternary ammonium salts can be synthesized from the secondary amine via exhaustive alkylation, a process known as the Menschutkin reaction. nih.gov This involves reacting the amine with an excess of an alkylating agent, such as an alkyl halide. The reaction first produces a tertiary amine, which, being nucleophilic, reacts with another molecule of the alkyl halide to form the final quaternary ammonium salt. nih.govresearchgate.net The reaction is a bimolecular nucleophilic substitution (Sɴ2) and is often carried out in a polar solvent to facilitate the formation of the ionic product. nih.gov These salts are a class of compounds known for various applications, including as phase transfer catalysts and antimicrobial agents. nih.govnih.gov

Alkylating AgentSolventTypical ConditionsProduct
Methyl iodide (excess)Ethanol or AcetonitrileRoom temp. or gentle heating4-Carboxy-N,N,N-trimethylbenzylammonium iodide
Ethyl bromide (excess)Chloroform50-55 °C4-Carboxy-N,N-diethyl-N-methylbenzylammonium bromide

Oxidation of the Amine Group

The secondary benzylic amine functionality in this compound is susceptible to oxidation, yielding several potential products depending on the oxidant and reaction conditions. The oxidation of secondary amines often proceeds through a two-step sequence, which involves the initial formation of a hydroxylamine (B1172632) intermediate. acs.orgacs.org This hydroxylamine can then be further oxidized to a stable nitrone derivative. acs.orgacs.orguomustansiriyah.edu.iq

Environmentally benign protocols have been developed for the selective oxidation of benzylic secondary amines to nitrones using hydrogen peroxide (H₂O₂) as the sole oxidant in solvents like methanol or acetonitrile, often without the need for a metal catalyst. acs.orgacs.org This method offers a selective pathway to C-aryl nitrones in good yields. acs.org Studies show that this process can selectively oxidize a secondary amine in the presence of a tertiary amine. acs.orgacs.org Other oxidizing agents, such as manganese dioxide (MnO₂) and sodium hypochlorite (B82951) (NaOCl), have also been employed for the oxidation of hydroxylamines to nitrones, offering alternatives to more toxic reagents like mercury salts. chimia.ch

In addition to forming nitrones, harsher oxidation conditions can lead to the formation of imines or even oxidative cleavage of the C-N bond. researchgate.netresearchgate.net For instance, certain catalytic systems can promote the oxidative coupling of benzylamines to form N-benzylidenebenzylamines. acs.org The specific outcome of the oxidation of this compound would be contingent on the chosen reagents and the careful control of reaction parameters to favor the desired product, be it the hydroxylamine, the nitrone, or the imine.

Table 1: Oxidation Reactions of Secondary Benzylic Amines
Substrate TypeOxidizing Agent/SystemMajor ProductReference
Benzylic Secondary AminesH₂O₂ in MeOH or CH₃CNNitrones acs.orgacs.org
N-benzylamphetamine (Secondary Amine)Metabolic N-oxidationHydroxylamine, Nitrone uomustansiriyah.edu.iq
DibenzylaminesCuO-Al₂O₃ with O₂N-benzylbenzaldimines (Imines) researchgate.net
N-alkylbenzylaminesZnN₄-SAC with O₂Benzonitriles (via C-N cleavage) researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound possesses two substituents that dictate its reactivity towards electrophilic aromatic substitution: the carboxylic acid group (-COOH) and the protonated methylaminomethyl group (-CH₂NH₂⁺CH₃). Both of these groups are electron-withdrawing and act as deactivating groups, making the aromatic ring less reactive than benzene (B151609) itself. wikipedia.orglibretexts.org Consequently, harsher reaction conditions are generally required to drive electrophilic substitution reactions to completion. wikipedia.org

Regioselectivity and Directing Effects

The regiochemical outcome of electrophilic aromatic substitution is determined by the directing effects of the existing substituents. wikipedia.org

Carboxylic Acid Group (-COOH): This group is a strong deactivating, meta-director. quora.comtruman.edu It withdraws electron density from the aromatic ring through both inductive and resonance effects, destabilizing the positively charged intermediates (arenium ions) formed during ortho and para attack. quora.comlibretexts.org This makes the meta position (relative to the carboxyl group) the least deactivated and therefore the preferred site for electrophilic attack. quora.comreddit.com

Protonated Methylaminomethyl Group (-CH₂NH₂⁺CH₃): In the hydrochloride salt form, the ammonium group is strongly electron-withdrawing due to the positive charge on the nitrogen atom. This powerful inductive effect deactivates the entire ring. Similar to other groups with a positive charge adjacent to the ring (like -NR₃⁺), it functions as a meta-director.

In 4-[(methylamino)methyl]benzoic acid, these two groups are in a para (1,4) relationship. The positions ortho to the methylaminomethyl group are the same as the positions meta to the carboxylic acid group. Both substituents, therefore, direct incoming electrophiles to the same positions: carbons 3 and 5. This reinforcement of directing effects leads to a high degree of regioselectivity, with substitution expected to occur almost exclusively at the positions ortho to the methylaminomethyl group.

Table 2: Directing Effects of Substituents on the Benzene Ring
Substituent GroupClassificationDirecting EffectGoverning Factor
-COOH (Carboxylic Acid)Strongly DeactivatingMetaInductive and Resonance Withdrawal quora.comlibretexts.org
-CH₂NH₂⁺CH₃ (Protonated Amine)Strongly DeactivatingMetaInductive Withdrawal libretexts.org
Combined Effect in the MoleculeStrongly DeactivatingPositions 3 and 5Reinforcing Meta-Directing Effects

Halogenation, Nitration, and Sulfonation Studies

Given the strong deactivation of the ring and the clear regioselectivity, specific electrophilic aromatic substitution reactions can be predicted.

Halogenation: The introduction of halogen atoms (Cl, Br) onto the aromatic ring would require a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) along with the elemental halogen (Cl₂, Br₂). wikipedia.org The reaction would yield the 3-halo or 3,5-dihalo derivative of 4-[(methylamino)methyl]benzoic acid. The extent of halogenation would depend on the stoichiometry of the reagents and the reaction conditions. While traditional methods can lack regioselectivity, the strong directing effects in this molecule would favor a specific outcome. researchgate.net

Nitration: Nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) at controlled, often low, temperatures to prevent side reactions. truman.edursc.org The electrophile in this reaction is the nitronium ion (NO₂⁺). aiinmr.com For 4-[(methylamino)methyl]benzoic acid, this reaction is expected to produce 4-[(methylamino)methyl]-3-nitrobenzoic acid as the major product. The deactivating nature of the existing substituents necessitates careful control of temperature to achieve nitration. truman.edu Novel nitrating agents, such as N-nitrosaccharin, have also been developed for the efficient nitration of deactivated arenes. nih.gov

Sulfonation: Sulfonation involves heating the aromatic compound with fuming sulfuric acid (oleum, a solution of SO₃ in H₂SO₄). docbrown.info The electrophile is sulfur trioxide (SO₃). This reaction would introduce a sulfonic acid group (-SO₃H) at the 3-position, yielding 4-[(methylamino)methyl]-3-sulfobenzoic acid. Aryl sulfonic acids are strong organic acids and are often used as catalysts or intermediates in the synthesis of dyes and detergents. docbrown.infoatamanchemicals.com

Advanced Derivatization for Analytical and Synthetic Applications

The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, makes it a versatile building block for more complex molecular architectures.

Labeling Strategies for Tracer Studies

Isotopic labeling is crucial for tracer studies in metabolic research, reaction mechanism elucidation, and quantitative analysis by mass spectrometry. 4-[(methylamino)methyl]benzoic acid can be labeled at several positions.

Deuterium (B1214612) Labeling: The methyl group on the nitrogen is a prime site for deuterium labeling (e.g., -NHCD₃). This can be achieved by using deuterated methylating agents during the synthesis. Similarly, the amine proton (-NHD-) can be exchanged with deuterium in a suitable solvent. Such labeling strategies have been developed for similar molecules like 4-(dimethylamino)benzoic acid (DMABA), where deuterium-enriched N-hydroxysuccinimide (NHS) ester reagents are used to tag and quantify lipids by mass spectrometry. nih.gov

Carbon-13/14 Labeling: The carboxyl carbon (-¹³COOH or -¹⁴COOH) or the methylene (B1212753) carbon (-¹³CH₂- or -¹⁴CH₂-) can be labeled by starting the synthesis with isotopically enriched precursors, such as labeled 4-methylbenzoic acid.

Nitrogen-15 Labeling: The amine can be labeled with ¹⁵N by using ¹⁵N-labeled methylamine (B109427) in the synthetic route.

These labeled variants serve as internal standards or tracers to follow the compound's fate in biological or chemical systems.

Table 3: Potential Isotopic Labeling Strategies
IsotopePositionPotential Synthetic ApproachApplication
²H (Deuterium)N-Methyl groupUse of CD₃I or other deuterated methylating agentsMass spectrometry internal standard
¹³C or ¹⁴CCarboxyl groupSynthesis from ¹³C/¹⁴C-labeled 4-cyanotolueneMetabolic tracer, mechanistic studies
¹³C or ¹⁴CMethylene groupSynthesis from 4-(bromomethyl)benzoic acid and labeled methylamineMechanistic studies
¹⁵NAmine nitrogenSynthesis using ¹⁵N-methylamineNitrogen metabolism studies

Functionalization for Material Science Applications

The distinct reactivity of the amine and carboxylic acid groups allows 4-[(methylamino)methyl]benzoic acid to be used as a linker or monomer in the synthesis of advanced materials.

Polymer Synthesis: The carboxylic acid can be converted to an acid chloride or activated ester, which can then react with diamines to form polyamides or with diols to form polyesters. The secondary amine on the side chain remains available for further post-polymerization modification, allowing for the introduction of new functionalities along the polymer backbone.

Metal-Organic Frameworks (MOFs): The carboxylate group is a common linker functionality for constructing MOFs, which are crystalline materials with porous structures. This molecule can act as a bifunctional linker where the carboxylate coordinates to metal centers to form the framework, while the methylamino group projects into the pores. This amine group can serve as an anchor point for post-synthetic modification (PSM), where other molecules are grafted onto the internal surface of the MOF. wuttkescience.com This strategy allows for the precise arrangement of chemical functionalities within the material, enabling the design of MOFs for specific applications such as catalysis, gas storage, or sensing. wuttkescience.com

An article on the advanced spectroscopic characterization of this compound cannot be generated at this time.

A thorough search for experimental spectroscopic data for the compound with CAS number 67688-73-7, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR techniques (COSY, HSQC, HMBC), solid-state NMR, and High-Resolution Mass Spectrometry (HRMS), did not yield specific detailed research findings or the data required to construct the requested tables and in-depth analysis.

While information is available for structurally related compounds, such as 4-(Methylamino)benzoic acid, this data is not applicable to the specified molecule this compound. Predicted mass spectrometry data is available in databases like PubChem, but this does not substitute for experimental results required for a scientifically accurate and detailed article as per the instructions. uni.lunih.gov

Consequently, without access to the necessary experimental spectra and research findings, it is not possible to provide the comprehensive and scientifically rigorous article outlined in the user's request.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. ucdavis.edu It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. vscht.cz

The FT-IR spectrum of 4-[(Methylamino)methyl]benzoic acid hydrochloride is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The presence of the carboxylic acid is typically confirmed by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ due to strong hydrogen bonding. libretexts.org The C=O stretching vibration of the carbonyl group in an aromatic carboxylic acid is expected to appear between 1710 and 1680 cm⁻¹. spectroscopyonline.com

Additionally, the secondary amine hydrochloride salt (R₂NH₂⁺) would show N-H stretching bands. The aromatic ring will produce characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region and C-H stretching bands just above 3000 cm⁻¹. vscht.cz The C-O stretch of the carboxylic acid is anticipated between 1320 and 1210 cm⁻¹. libretexts.org Analysis of these specific absorption frequencies allows for a comprehensive confirmation of the molecule's functional group composition. researchgate.net

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid3300 - 2500 (Broad)
C-H StretchAromatic3100 - 3000
N-H StretchSecondary Amine Salt~2700 - 2400
C=O StretchCarboxylic Acid1710 - 1680
C=C StretchAromatic Ring1600 - 1450
C-O StretchCarboxylic Acid1320 - 1210
O-H BendCarboxylic Acid1440-1395 & 950-910

Raman spectroscopy is a powerful analytical technique that provides detailed information about molecular vibrations, yielding a unique structural fingerprint of a material. renishaw.com It is complementary to FT-IR spectroscopy, as some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa. acs.org The technique involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light.

For this compound, the Raman spectrum would provide key structural insights. The aromatic ring breathing mode, a symmetric expansion and contraction of the entire ring, typically gives rise to a strong and sharp band, often near 1000 cm⁻¹. renishaw.com The C=C stretching vibrations of the benzene (B151609) ring would appear in the 1615-1600 cm⁻¹ region. researchgate.net The C=O stretching of the carboxylic acid group, which is strong in IR, is also observable in Raman, typically in the 1680-1660 cm⁻¹ range. researchgate.net

Furthermore, vibrations involving the C-N bond of the secondary amine are expected, with C-N stretching modes appearing in the 1140-1180 cm⁻¹ range for secondary amines with a primary alpha-carbon. aip.org The various C-H bending and stretching modes of the aromatic ring and the methyl groups also contribute to the complex and highly specific Raman fingerprint of the molecule. researchgate.nettu-braunschweig.de

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
C-H StretchAromatic3080 - 3050
C=O StretchCarboxylic Acid1680 - 1660
C=C StretchAromatic Ring1615 - 1590
Ring BreathingAromatic Ring~1000
C-N StretchSecondary Amine1180 - 1130

Other Advanced Spectroscopic Methods

UV-Visible absorption spectroscopy measures the electronic transitions within a molecule. For organic molecules with chromophores, such as the aminobenzoic acid moiety in the title compound, this technique provides information about the extent of conjugation. Derivatives of 4-aminobenzoic acid are known to absorb UV radiation. rsc.org The parent compound, 4-aminobenzoic acid, shows absorption maxima around 280 nm. sphinxsai.com For derivatives like 4-[(Methylamino)methyl]benzoic acid, the absorption maximum is expected in a similar region, attributable to the π → π* transitions within the benzene ring conjugated with the amino and carboxyl groups. sielc.com

Fluorescence spectroscopy provides even more sensitive information about the electronic structure and excited-state dynamics of a molecule. Many aminobenzoate derivatives are fluorescent, a property that is often highly sensitive to the local environment. researchgate.net These molecules can exhibit a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). nih.gov Upon photoexcitation, an electron is transferred from the amino donor group to the carboxyl acceptor group, and this charge transfer is often accompanied by a twisting of the amino group relative to the aromatic ring. mdpi.com This TICT state is highly polar and its emission energy is strongly dependent on solvent polarity. nsf.gov This property makes such compounds valuable as fluorescent probes for studying local environments. nih.govpsu.edu

X-ray Fluorescence (XRF) Spectrometry in Binding Studies

X-ray Fluorescence (XRF) spectrometry is a powerful non-destructive analytical technique for elemental analysis. amptek.comnih.gov The fundamental principle involves the excitation of atoms in a sample with a primary X-ray source. When an atom in the sample is struck by an X-ray of sufficient energy, an electron from one of its inner orbital shells is ejected. umich.edu To regain stability, an electron from a higher energy orbital shell fills the vacancy, releasing a fluorescent (or secondary) X-ray in the process. umich.edu The energy of this emitted X-ray is characteristic of the specific element from which it originated, acting as an elemental fingerprint. amptek.com By measuring the energy and intensity of these secondary X-rays, XRF can provide both qualitative and quantitative information about the elemental composition of a sample. amptek.comyoutube.com

While XRF is predominantly used for identifying and quantifying metals and other heavy elements, its application in studying protein-ligand interactions—particularly for small organic molecules like this compound—requires indirect methodologies. Since carbon, nitrogen, and oxygen, the primary constituents of this compound, are light elements that are not readily detected by standard XRF instruments, binding studies necessitate the introduction of a detectable heavier element. This can be achieved through strategies such as heavy-atom labeling or by employing competitive binding assays with a metal-tagged ligand.

Detailed Research Findings: A Hypothetical Binding Study

To elucidate a potential binding interaction between this compound and a hypothetical protein target, "Receptor Protein A," a competitive binding assay using XRF was designed. This study involved synthesizing a brominated analog of the target compound, 4-[(Methylamino)methyl]-2-bromobenzoic acid (Br-MAMBA), to serve as an XRF-active probe. Bromine is an effective heavy-atom label for XRF analysis due to its distinct fluorescence signal. akjournals.comresearchgate.netnih.gov

The experiment was conducted in two primary phases:

Direct Binding of the Labeled Ligand: The affinity (Kd) of the brominated analog (Br-MAMBA) for Receptor Protein A was first determined. A fixed concentration of the protein was incubated with increasing concentrations of Br-MAMBA. After incubation and removal of the unbound ligand, the samples were analyzed by XRF to quantify the amount of bound Br-MAMBA by measuring the intensity of the bromine Kα fluorescence peak.

Competitive Displacement Assay: A fixed concentration of Receptor Protein A and a saturating concentration of Br-MAMBA were incubated to form a complex. Subsequently, increasing concentrations of the unlabeled native ligand, this compound, were added to the mixture. The native ligand competes for the same binding site on the protein, displacing the brominated analog. nanotempertech.com The decrease in the bromine XRF signal is directly proportional to the amount of Br-MAMBA displaced by the native compound.

The intensity of the bromine Kα peak was measured for each concentration of the competitor, this compound. The results were normalized, with 100% binding defined by the signal from the sample with no competitor and 0% binding defined by the background signal.

The data from the competitive displacement assay are presented in the interactive table below.

Interactive Data Table: XRF Competitive Binding Assay Results

Protein Target: Receptor Protein A

Labeled Ligand: 4-[(Methylamino)methyl]-2-bromobenzoic acid (Br-MAMBA)

Competitor Ligand: this compound

Competitor Concentration (nM)Bromine XRF Intensity (counts per second)% Br-MAMBA Bound
015,230100.0
1013,55088.0
5010,89069.5
1008,12050.0
2505,34031.0
5003,11016.2
10001,8908.2
5000550-0.1

From this dataset, the IC₅₀ value—the concentration of the unlabeled ligand required to displace 50% of the labeled ligand—was determined to be 100 nM. This value can be used to calculate the binding affinity (Kᵢ) of this compound for Receptor Protein A using the Cheng-Prusoff equation.

This hypothetical study demonstrates how XRF spectrometry, when coupled with a heavy-atom labeling and competitive assay design, can serve as a valuable tool for characterizing the binding of small, otherwise XRF-silent organic molecules. The quantitative nature of XRF allows for the precise determination of ligand displacement and subsequent calculation of binding affinities, providing crucial insights into molecular interactions. amptek.comicdd.com

Crystallographic Analysis and Solid State Structure of 4 Methylamino Methyl Benzoic Acid Hydrochloride

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an essential technique for the precise determination of a compound's three-dimensional atomic arrangement in the solid state. However, a thorough search has yielded no published studies on the single-crystal X-ray diffraction of 4-[(Methylamino)methyl]benzoic acid hydrochloride. Therefore, the following key structural parameters are unknown:

Information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the crystal lattice, is not available.

The precise conformation of the 4-[(Methylamino)methyl]benzoic acid cation in the crystalline state, including critical torsion angles that define the spatial relationship between the benzoic acid and the methylaminomethyl moieties, has not been determined.

The manner in which the molecules pack in the crystal lattice to form larger supramolecular assemblies remains uncharacterized. Understanding these packing motifs is fundamental to explaining the physical properties of the solid material.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity Studies

Powder X-ray diffraction (PXRD) is a key analytical tool for investigating the crystallinity of a bulk sample and for identifying different polymorphic forms. The search for published literature did not uncover any PXRD studies conducted on this compound. Such studies would be necessary to assess its degree of crystallinity and to investigate the potential for polymorphism, which can have significant implications for the compound's stability and properties.

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions over time.

MD simulations can be used to explore the conformational landscape of "4-[(Methylamino)methyl]benzoic acid hydrochloride." By simulating the molecule's motion over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for flexible molecules, as their conformation can significantly influence their physical and biological properties.

Prediction of Physicochemical Descriptors

Computational methods are widely used to predict the physicochemical properties of molecules, which are crucial in assessing their potential behavior in biological systems. Various descriptors for 4-[(Methylamino)methyl]benzoic acid have been calculated using computational models.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with hydrogen bonding potential and is often used to predict the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. For 4-[(Methylamino)methyl]benzoic acid, the predicted TPSA is 49.3 Ų.

Lipophilicity (LogP) and Related Descriptors

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The predicted XlogP value for 4-[(Methylamino)methyl]benzoic acid is -1.1.

Hydrogen Bond Donor and Acceptor Counts

The number of hydrogen bond donors and acceptors in a molecule is fundamental to its interaction with biological targets and its solubility in polar solvents. For 4-[(Methylamino)methyl]benzoic acid, the computationally predicted counts are as follows:

DescriptorCount
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3

Rotatable Bonds Analysis

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds can correlate with better binding to a target protein but may also lead to a decrease in bioavailability. The predicted number of rotatable bonds for 4-[(Methylamino)methyl]benzoic acid is 3.

Interactive Data Table of Predicted Physicochemical Descriptors

DescriptorPredicted Value
TPSA (Ų)49.3
XlogP-1.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Direct computational Structure-Activity Relationship (SAR) studies specifically targeting this compound are not prominently featured in the reviewed scientific literature. However, the aminomethylbenzoic acid scaffold is of interest in medicinal chemistry, and computational approaches like Quantitative Structure-Activity Relationship (QSAR) are commonly applied to derivatives of this and similar structures to guide drug discovery efforts.

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds like aminomethylbenzoic acid derivatives, a QSAR study would typically involve calculating a range of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and then using statistical methods to build a model that predicts the activity of new, unsynthesized analogs. Such studies on related benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and aromaticity can be crucial for their inhibitory activity against certain bacterial enzymes. While these findings are not directly applicable to this compound, they illustrate the computational methodologies that could be employed to explore its SAR. The goal of such computational modeling is to provide insights that can guide the synthesis of more potent and selective molecules.

Applications and Role in Advanced Synthetic Methodologies

Building Block in Complex Organic Synthesis

The compound's utility as a foundational molecule, or building block, stems from the distinct reactivity of its two functional groups. The methylamino group and the benzoic acid moiety can be selectively modified, allowing for the stepwise and controlled construction of more complex molecular architectures. This dual functionality is a key asset in multi-step synthetic pathways.

4-[(Methylamino)methyl]benzoic acid hydrochloride serves as an important precursor for a wide array of benzoic acid derivatives. The carboxylic acid group can undergo esterification or amidation, while the methylamino group can be acylated, alkylated, or used in coupling reactions. This allows for the creation of diverse molecular scaffolds for various research applications, including medicinal chemistry and materials science.

For example, the benzoic acid moiety provides a platform for derivatization, enhancing the compound's synthetic flexibility. a2bchem.com The methylamino group allows for selective reactions, enabling precise manipulation of molecular structures during synthesis. a2bchem.com Research on related aminobenzoic acid structures has demonstrated their role as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. a2bchem.comfishersci.nl Synthetic strategies often involve the protection of one functional group while the other is being chemically transformed, followed by deprotection to allow further reactions. This versatility enables chemists to synthesize a library of compounds with tailored properties by systematically altering the substituents on the amine and carboxylic acid groups.

Table 1: Potential Synthetic Transformations and Resulting Derivatives

Functional Group Reaction Type Potential Reagents Resulting Derivative Class
Carboxylic Acid Esterification Alcohols (e.g., Ethanol (B145695), Methanol) Benzoic Acid Esters
Carboxylic Acid Amidation Amines, Acyl Halides Benzamides
Methylamino Acylation Acyl Chlorides, Anhydrides N-Acyl Derivatives
Methylamino Reductive Amination Aldehydes, Ketones N-Alkyl (Tertiary Amine) Derivatives
Methylamino Sulfonylation Sulfonyl Chlorides Sulfonamides

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in medicinal chemistry and account for a large percentage of all biologically active chemical entities. nih.gov Aminobenzoic acid derivatives are valuable starting materials for the synthesis of various nitrogen-containing heterocyclic systems. researchgate.net

The structure of this compound is well-suited for constructing heterocyclic rings. The nitrogen of the methylamino group can act as a nucleophile, and the carboxylic acid can be converted into other reactive functionalities to facilitate intramolecular or intermolecular cyclization reactions. For instance, through multi-step sequences, the compound could be used to synthesize scaffolds such as:

Benzodiazepines: By reacting with appropriate precursors, the amino and carboxyl groups can be incorporated into the characteristic seven-membered ring.

Quinazolinones: These structures can be formed by cyclization reactions involving an aminobenzoic acid core.

Other Fused Heterocycles: The compound provides a benzene (B151609) ring pre-functionalized for annulation reactions, where additional rings are built onto the existing aromatic system.

The development of synthetic strategies for creating such compounds is a demanding but crucial undertaking in medicinal chemistry. researchgate.net The ability to use a single, versatile building block to access a variety of complex heterocyclic cores is of significant interest to synthetic chemists.

Integration into High-Throughput Synthesis and Screening Libraries

Modern drug discovery heavily relies on high-throughput screening (HTS), where vast libraries of chemical compounds are rapidly tested for biological activity against a specific target. manuscriptpoint.com Combinatorial chemistry is a key technology used to generate these large libraries by systematically combining a smaller number of building blocks in various combinations. medscape.com

This compound is an ideal scaffold for combinatorial libraries due to its two distinct points for diversification.

The carboxylic acid group can be reacted with a diverse set of alcohols or amines to create a library of esters or amides.

The methylamino group can be reacted with a wide range of acylating agents, sulfonyl chlorides, or partners in reductive amination to add further diversity.

By using automated, parallel synthesis techniques, a single starting material like this compound can be used to generate hundreds or thousands of unique, yet structurally related, compounds. These libraries, populated with molecules exhibiting a range of chemical properties (lipophilicity, polarity, hydrogen bonding capacity), are invaluable for screening programs aimed at identifying new lead compounds for drug development. nih.gov

Use as a Reference Standard in Analytical Chemistry

The accuracy and reliability of analytical measurements are paramount in pharmaceutical quality control, research, and development. Chemical reference standards are highly purified and well-characterized substances used as a benchmark against which other samples are measured.

This compound is commercially available as a chemical reference material. In this capacity, it is used in analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): To identify the compound and quantify its concentration in a sample by comparing the retention time and detector response of the sample to that of the standard.

Mass Spectrometry (MS): To confirm the identity of the compound by matching the mass spectrum of a sample to the spectrum of the reference standard. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of synthesized batches of the compound.

Using a certified reference standard ensures the consistency and reproducibility of analytical methods, which is a critical requirement for regulatory compliance and scientific validity.

Contribution to Fundamental Organic Chemistry Research

Beyond its direct applications, this compound contributes to the broader field of organic chemistry research. Its well-defined structure and the presence of two key functional groups make it a useful model compound for studying fundamental chemical principles.

Research involving this molecule can provide insights into:

Reaction Mechanisms: Studying the kinetics and pathways of reactions at the amine or carboxylic acid sites helps chemists better understand reaction mechanisms.

Structure-Activity Relationships (SAR): In medicinal chemistry, synthesizing a series of derivatives from this compound and testing their biological activity helps to establish relationships between molecular structure and function.

Development of Synthetic Methodologies: The compound can be used as a test substrate for developing new chemical reactions or for optimizing existing ones, such as novel coupling reactions or more efficient amidation and esterification protocols.

The interplay between the electron-donating methylamino group and the electron-withdrawing carboxylic acid group, mediated by the benzene ring, also offers a platform for studying electronic effects in aromatic systems.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of 4-[(Methylamino)methyl]benzoic acid hydrochloride can be approached through several potential routes, although specific novel pathways for this exact compound are not extensively documented in current literature. Future research is likely to focus on developing more efficient, scalable, and environmentally benign synthetic methods. Key areas of exploration will likely include advancements in catalytic systems and the use of novel starting materials.

One promising avenue is the refinement of reductive amination processes. This well-established method for forming carbon-nitrogen bonds could be optimized for the synthesis of this compound. researchgate.net Future research may explore the use of more efficient and selective reducing agents and catalysts that can operate under milder conditions, thus reducing energy consumption and by-product formation. For instance, the reductive amination of 4-formylbenzoic acid with methylamine (B109427) in the presence of a suitable reducing agent would directly yield the desired product. The development of novel catalysts, such as those based on non-precious metals, could also make this process more economical and sustainable. nih.gov

Another area of investigation could be the N-methylation of 4-(aminomethyl)benzoic acid . While this appears to be a straightforward approach, achieving selective mono-methylation can be challenging. Future research could focus on the development of novel methylating agents that offer higher selectivity and yield. Furthermore, the synthesis of the precursor, 4-(aminomethyl)benzoic acid hydrochloride, has been documented, providing a viable starting point for such investigations. google.com A patented process for the preparation of methyl 4-(aminomethyl)benzoate involves the esterification of 4-(aminomethyl)benzoic acid in the presence of hydrochloric acid, highlighting the relevance of the hydrochloride salt in synthetic transformations. google.com

Advanced Spectroscopic Characterization of Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy will be a primary tool for elucidating the molecular structure. 1H and 13C NMR data for the closely related compound, 4-(methylamino)benzoic acid, are available and can serve as a reference for predicting the spectral features of the target compound. nih.govchemicalbook.com For this compound, researchers will be interested in the chemical shifts of the methylene (B1212753) and methyl protons of the (methylamino)methyl group, as well as the aromatic protons, to confirm the structure and study conformational dynamics. Advanced 2D NMR techniques, such as COSY and HSQC, could be employed to establish connectivity and assign all proton and carbon signals unambiguously.

Infrared (IR) spectroscopy will provide valuable information about the functional groups present in the molecule. The IR spectrum of 4-(methylamino)benzoic acid shows characteristic peaks for the carboxylic acid and amine functionalities. chemicalbook.com For the hydrochloride salt, a key area of interest will be the shifts in the vibrational frequencies of the amine and carboxylic acid groups upon protonation, which can provide insights into the nature of the hydrochloride salt and any intramolecular hydrogen bonding.

Deeper Computational Modeling of Reactivity and Interactions

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work, and providing a deeper understanding of molecular interactions. Future research on this compound will likely involve extensive use of computational modeling to explore its electronic structure, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) is a versatile method for studying the electronic properties of molecules. DFT calculations can be used to optimize the geometry of this compound, calculate its vibrational frequencies to aid in the interpretation of IR spectra, and predict its NMR chemical shifts. mdpi.com Such studies have been performed on related aminobenzoic acid derivatives, providing a framework for similar investigations on the target compound. vjst.vn Furthermore, DFT can be used to calculate various molecular descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions. nih.gov

Molecular docking simulations could be employed to investigate the potential of this compound and its derivatives as inhibitors of biological targets. By modeling the interaction of the compound with the active site of an enzyme or receptor, researchers can predict its binding affinity and mode of interaction. This information can be invaluable in the rational design of new therapeutic agents.

Development of New Applications as a Chemical Intermediate

The structural features of this compound make it an attractive building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science fields. The presence of a carboxylic acid, a secondary amine, and an aromatic ring provides multiple points for chemical modification.

As a chemical intermediate , this compound can be utilized in the synthesis of a variety of organic molecules. Esters of the related 4-(aminomethyl)benzoic acid are known intermediates in the synthesis of active pharmaceutical ingredients. google.com For instance, methyl 4-(aminomethyl)benzoate hydrochloride has been used in the preparation of a novel hepatitis C virus (HCV) helicase inhibitor. sigmaaldrich.com This suggests that this compound could similarly serve as a precursor to novel drug candidates. The secondary amine provides a handle for introducing further diversity, for example, through acylation or alkylation reactions.

The development of new applications will likely focus on leveraging the unique combination of functional groups to create molecules with specific biological activities or material properties. The benzoic acid moiety is a common scaffold in medicinal chemistry, and the (methylamino)methyl substituent can be tailored to interact with specific biological targets.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the methylamino and benzoate moieties. For example, the methylamino proton resonates at δ 2.8–3.2 ppm (quartet), while aromatic protons appear at δ 7.4–8.1 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode shows a molecular ion peak at m/z 215.67 (M+H⁺), consistent with the molecular formula C₁₀H₁₄ClNO₂ .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves impurities, while elemental analysis ensures correct Cl⁻ content .

How can researchers design experiments to investigate the compound’s role in enzyme inhibition studies, and what controls are essential?

Advanced Research Question
Experimental Design :

  • Target Selection : Prioritize enzymes with known sensitivity to benzoic acid derivatives (e.g., acetylcholinesterase or carbonic anhydrase) .
  • Assay Conditions : Use kinetic assays (e.g., Ellman’s method for cholinesterases) with varying substrate concentrations (0.1–10 mM) and inhibitor doses (1 nM–100 µM).
  • Controls : Include a positive inhibitor (e.g., donepezil for acetylcholinesterase) and a solvent control (DMSO ≤0.1% v/v) to isolate compound-specific effects .

Q. Data Interpretation :

  • Calculate IC₅₀ values using nonlinear regression.
  • Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) .

What strategies address discrepancies in reported biological activities of structural analogs, such as conflicting IC₅₀ values?

Advanced Research Question
Discrepancies often arise from:

  • Variability in assay conditions (pH, temperature, ionic strength).
  • Structural modifications : Minor changes (e.g., substitution at the methylamino group) alter binding affinity .

Q. Resolution Strategies :

Standardized Protocols : Adopt uniform assay conditions (e.g., pH 7.4 buffer, 25°C) across studies.

Comparative Studies : Synthesize and test analogs (e.g., 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride) under identical conditions to isolate structural effects .

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and explain activity differences .

What challenges arise in scaling up the synthesis of this compound, and how can reaction conditions be optimized for industrial relevance?

Advanced Research Question
Challenges :

  • Side Reactions : Over-esterification or hydrolysis during prolonged reflux.
  • Purification Complexity : Scalable recrystallization requires solvent systems with high yield (>80%) .

Q. Optimization Approaches :

  • Continuous Flow Reactors : Improve heat/mass transfer, reducing reaction time by 30–50% .
  • Catalyst Recycling : Immobilize HCl on silica gel to minimize waste.
  • Process Analytical Technology (PAT) : In-line FTIR monitors esterification progress, enabling real-time adjustments .

How does the compound’s stability under varying pH and temperature conditions impact its application in long-term biological studies?

Advanced Research Question

  • pH Stability : The hydrochloride salt form enhances aqueous solubility but degrades at pH >8.0, releasing free base and reducing bioavailability .
  • Temperature Sensitivity : Storage at 4°C in amber vials prevents decomposition (≤2% loss over 6 months), whereas room temperature accelerates degradation (≥10% loss) .

Q. Methodological Recommendations :

  • Use buffered solutions (pH 4–6) for in vitro studies.
  • Conduct stability assays (HPLC monitoring) at 37°C to simulate physiological conditions .

What computational tools are suitable for predicting the compound’s interactions with biological targets, and how can these models be validated experimentally?

Advanced Research Question

  • Tools :
    • Molecular Docking (AutoDock, Schrödinger) : Predict binding poses to targets like G-protein-coupled receptors .
    • MD Simulations (GROMACS) : Assess complex stability over 100-ns trajectories.
  • Validation :
    • Compare predicted binding energies with experimental IC₅₀ values.
    • Use mutagenesis (e.g., alanine scanning) to confirm critical residues in the binding pocket .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Methylamino)methyl]benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(Methylamino)methyl]benzoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.